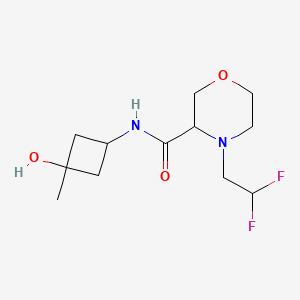![molecular formula C12H15N3O B7338131 2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile](/img/structure/B7338131.png)
2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as JNJ-63533054 and belongs to the class of pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile involves the inhibition of specific proteins involved in cell proliferation and survival. This compound targets the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation. By inhibiting this pathway, this compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile in lab experiments include its potent inhibitory activity against specific proteins involved in cell proliferation and survival. This compound is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, the limitations of using this compound include its potential toxicity and lack of specificity towards certain cell types.
Direcciones Futuras
There are several future directions for the research of 2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile. One area of interest is the development of more specific inhibitors that target specific proteins involved in cancer cell growth and survival. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further research is needed to determine the potential use of this compound in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile involves the reaction of 2,6-dimethylpyridine-3,5-dicarbonitrile with 3-hydroxy-3-methylcyclobutanamine in the presence of a base. The reaction takes place under reflux conditions in a suitable solvent, such as ethanol or isopropanol. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(3-hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-3-4-9(7-13)11(14-8)15-10-5-12(2,16)6-10/h3-4,10,16H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVNANRBLNXLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)NC2CC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338062.png)
![(1S,3R)-3-[(4-propan-2-ylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338069.png)
![N-[5-[(3-hydroxy-3-methylcyclobutyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7338085.png)
![(2S)-1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7338086.png)
![1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea](/img/structure/B7338101.png)

![3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338134.png)
![5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-3-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B7338140.png)

![3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7338152.png)
![3-[[7,8-Dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338156.png)
![3-[(3-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338164.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7338173.png)
